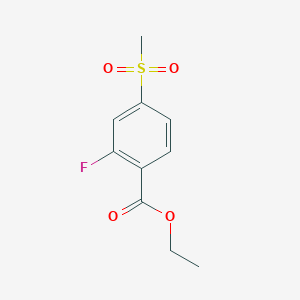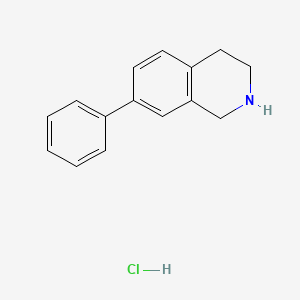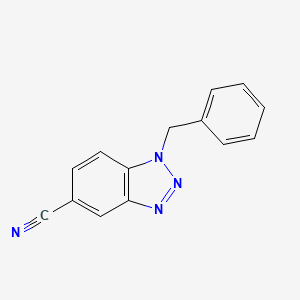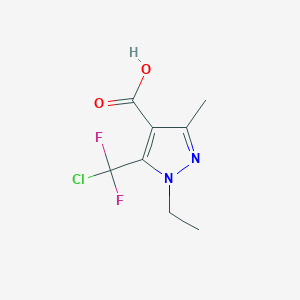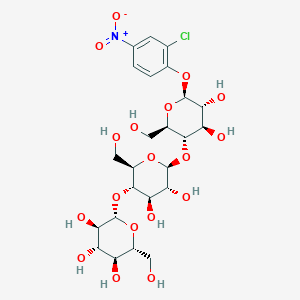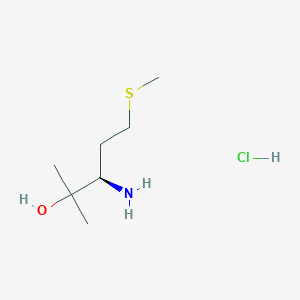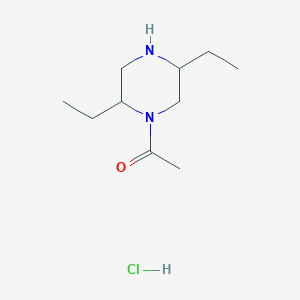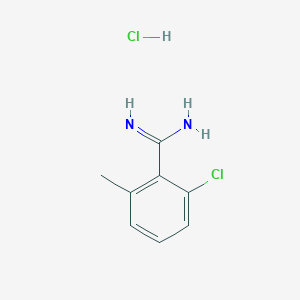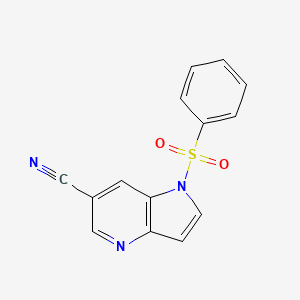
6-Cyano-1-(phenylsulfonyl)-4-azaindole
Overview
Description
6-Cyano-1-(phenylsulfonyl)-4-azaindole (CPA) is an organic compound with a wide range of applications in scientific research. CPA is a versatile molecule that has been used in various studies in the fields of biochemistry, pharmacology, and physiology. CPA has been used to investigate the mechanisms of action of different drugs, as well as to study biochemical and physiological processes in living cells. CPA's ability to interact with proteins and other molecules makes it a useful tool for researchers to study a variety of biological phenomena.
Scientific Research Applications
6-Cyano-1-(phenylsulfonyl)-4-azaindole has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of different drugs, as well as to investigate biochemical and physiological processes in living cells. This compound has been used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on the physiology of cells. This compound has also been used to study the effects of various environmental toxins on living organisms.
Mechanism of Action
The mechanism of action of 6-Cyano-1-(phenylsulfonyl)-4-azaindole is not fully understood. However, it is believed that this compound interacts with proteins and other molecules in the cell, resulting in changes in their structure and function. This compound has been shown to interact with the cytoplasmic membrane of cells, resulting in changes in cell membrane permeability. This compound has also been shown to interact with enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes, resulting in changes in cellular metabolism. This compound has also been shown to affect the expression of genes, resulting in changes in gene expression and protein production. This compound has also been shown to interact with the cytoplasmic membrane of cells, resulting in changes in cell membrane permeability.
Advantages and Limitations for Lab Experiments
6-Cyano-1-(phenylsulfonyl)-4-azaindole has several advantages and limitations for laboratory experiments. One advantage of this compound is its versatility, as it can be used to study a variety of biological phenomena. This compound is also relatively easy to synthesize, and it has a relatively low toxicity. However, this compound is not very stable, and it can be degraded by light and oxygen. Additionally, this compound can interact with proteins and other molecules in unpredictable ways, making it difficult to control the effects of this compound in experiments.
Future Directions
There are several potential future directions for 6-Cyano-1-(phenylsulfonyl)-4-azaindole research. One potential direction is to further investigate the mechanism of action of this compound and its interactions with proteins and other molecules. Additionally, this compound could be used to study the effects of environmental toxins on living organisms. This compound could also be used to study the effects of drugs on the physiology of cells. Finally, this compound could be used to study the structure and function of proteins, as well as to investigate the effects of drugs on gene expression and protein production.
properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-9-11-8-14-13(16-10-11)6-7-17(14)20(18,19)12-4-2-1-3-5-12/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFJYAOIEYGGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



